(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride
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Overview
Description
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with bromine and two methyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride typically involves the bromination of 3,5-dimethylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the para position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted phenylmethanamines.
Scientific Research Applications
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring influence its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)methanamine;hydrochloride
- (4-Bromo-3,5-dimethoxyphenyl)methanamine
- (4-Bromo-2,6-dimethylphenyl)methanamine;hydrochloride
Uniqueness
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride is unique due to the specific substitution pattern on the phenyl ring. The presence of bromine and two methyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-8(5-11)4-7(2)9(6)10;/h3-4H,5,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKSGDOCPXSTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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